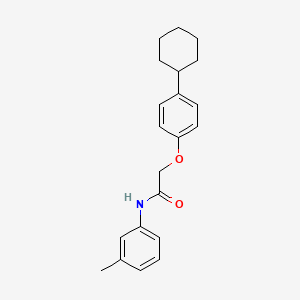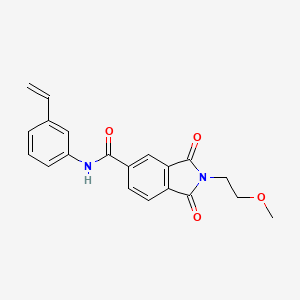![molecular formula C16H15ClN2O3S B5138204 N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
作用机制
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide inhibits NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 is then conjugated to cullin proteins, which are part of the E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide disrupts this process by preventing the activation of NEDD8, leading to the accumulation of these proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to radiation therapy. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide in lab experiments is its potency as an inhibitor of NAE. This allows for the study of the ubiquitin-proteasome pathway and its role in cancer cell survival. However, one limitation of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is its potential toxicity to normal cells. This can make it difficult to study the effects of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide on non-cancerous cells and tissues.
未来方向
There are several future directions for the study of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. One area of research is the development of more selective inhibitors of NAE. This could reduce the potential toxicity of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide to normal cells and tissues. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. This could help to identify patients who are most likely to benefit from treatment with N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. Finally, the combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide with other cancer therapies, such as radiation and chemotherapy, is an area of active research. This could improve the efficacy of these treatments and reduce the development of resistance to therapy.
Conclusion
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its potent inhibition of NAE has been shown to induce cell death in a variety of cancer cell lines. The development of more selective inhibitors and the identification of biomarkers are future directions for the study of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. The combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide with other cancer therapies is also an area of active research.
合成方法
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thioether linkage between the 4-chlorophenyl and ethyl groups. This reaction is typically carried out using a thiol and an alkyl halide in the presence of a base. The final step involves the nitration of the benzamide ring to produce the nitro group. The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVFVVGXHCAMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)




![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)

![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)